molecular formula C19H19F2NO4S B2632473 1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine CAS No. 1795298-57-5

1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine

Cat. No.: B2632473
CAS No.: 1795298-57-5
M. Wt: 395.42
InChI Key: VVRYFKIUPFIGAW-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a methoxybenzenesulfonyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Difluorobenzoyl Group: This can be achieved via acylation reactions using 3,4-difluorobenzoyl chloride in the presence of a base.

    Introduction of the Methoxybenzenesulfonyl Group: This step might involve sulfonylation using 4-methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the functional groups present on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorobenzoyl)piperidine: Lacks the methoxybenzenesulfonyl group.

    4-(4-methoxybenzenesulfonyl)piperidine: Lacks the difluorobenzoyl group.

    1-benzoyl-4-(4-methoxybenzenesulfonyl)piperidine: Lacks the fluorine atoms on the benzoyl group.

Uniqueness

1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is unique due to the presence of both the difluorobenzoyl and methoxybenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S/c1-26-14-3-5-15(6-4-14)27(24,25)16-8-10-22(11-9-16)19(23)13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYFKIUPFIGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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